n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)pivalamide
Description
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide (CAS: 839688-45-8) is a benzimidazolone derivative characterized by a pivalamide (tert-butyl carboxamide) substituent at the 5-position of the 2-oxo-2,3-dihydro-1H-benzimidazole core. This compound is primarily utilized as a pharmaceutical intermediate, as noted by Hairui Chemical, where it serves as a building block for drug discovery and development .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)10(16)13-7-4-5-8-9(6-7)15-11(17)14-8/h4-6H,1-3H3,(H,13,16)(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCXPXYWEBEYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide typically involves the formation of the benzimidazole core followed by the introduction of the pivalamide group. Common synthetic methods for benzimidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with aldehydes in the presence of oxidizing agents.
Dehydrogenation of Imidazolines: This involves the dehydrogenation of imidazolines to form benzimidazoles.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs scalable methods such as continuous flow synthesis and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis, thereby exerting its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzimidazolone scaffold is a privileged structure in medicinal chemistry and materials science. Below is a detailed comparison of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide with structurally related compounds, focusing on substituent effects, biological activity, and applications.
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity: The pivalamide group in the target compound enhances steric bulk and hydrophobicity, which may improve metabolic stability and membrane permeability compared to smaller substituents like acetamide (Fragment 7) .
Therapeutic Applications: Fragment 7’s acetamide group facilitates binding to HIV-1 reverse transcriptase via hydrogen bonding with Gln428, a mechanism that may be sterically hindered by the pivalamide group . The melanoma-targeting benzamide () demonstrates that aromatic extensions (e.g., benzamide) on the benzimidazolone core enhance interaction with protein targets like Mi-2β, suggesting that the pivalamide derivative could be modified for similar applications .
Material Science Applications: Derivatives like 3-Oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide are used in pigments due to their planar structure and conjugation properties.
Kinase and Enzyme Inhibition :
- GSK6853 and AGPS inhibitor 2i highlight the importance of heterocyclic extensions (e.g., piperazinyl, imidazopyridinyl) for kinase binding. The pivalamide derivative’s simplicity may limit its kinase affinity but could be advantageous for allosteric sites requiring minimal steric clash .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Fragment 7 (Acetamide) | AGPS Inhibitor 2i |
|---|---|---|---|
| Molecular Weight | 263.3 g/mol | 234.2 g/mol | 387.4 g/mol |
| LogP (Predicted) | 2.1 | 1.3 | 3.8 |
| Hydrogen Bond Acceptors | 3 | 4 | 5 |
| Topological Polar Surface Area | 75 Ų | 89 Ų | 95 Ų |
Biological Activity
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide is a compound that belongs to the class of benzimidazole derivatives. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H11N3O3
- Molecular Weight : 233.22 g/mol
- CAS Number : 26576-46-5
- IUPAC Name : N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. This modulation can influence pathways related to cell proliferation, apoptosis, and immune response regulation.
Antitumor Effects
Recent studies have highlighted the potential antitumor properties of this compound. For example, research on similar benzimidazole derivatives has shown that they can act as dual inhibitors targeting PD-1/PD-L1 pathways, which are crucial in cancer immunotherapy . The ability to inhibit these pathways may enhance T-cell activation and improve antitumor immunity.
Enzyme Inhibition
This compound has been reported to exhibit enzyme inhibitory activity. Specific studies indicate that it can inhibit certain proteases and kinases involved in cancer progression and metastasis . This inhibition could disrupt critical signaling pathways in cancer cells.
Case Studies
- Study on Antitumor Efficacy :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling reactions between benzoimidazolamine intermediates and pivaloyl derivatives. For example, details a protocol using N,N-diisopropylethylamine (DIEA) and HATU in anhydrous DMF at 0°C, achieving a 23.9% yield after flash column chromatography. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst tuning : Alternative coupling agents (e.g., EDCI, DCC) may improve yields.
- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for verifying the benzoimidazolone core (e.g., characteristic NH and carbonyl signals at δ ~10.3 ppm and ~170 ppm, respectively) and pivalamide methyl groups (δ ~1.2 ppm). provides NMR shifts for a related urea derivative .
- ESI-HRMS : Validates molecular weight (e.g., calculated m/z 311.1508 vs. observed 311.1511 in ) .
- IR spectroscopy : Confirms carbonyl stretches (~1650–1750 cm⁻¹) for the oxo and amide groups .
Q. What initial biological screening assays are recommended for evaluating this compound?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Target-specific assays (e.g., inosine 5′-monophosphate dehydrogenase [IMPDH] for antiparasitic activity, as in ) .
- Cellular viability assays : Use cancer cell lines (e.g., melanoma models in ) with LC-MS monitoring for metabolic stability .
- Solubility testing : Measure logP and aqueous solubility to guide further derivatization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting kinases like AKT1 or BRAF?
- Methodological Answer :
- Docking studies : Use crystal structures of target proteins (e.g., BRAF in ) to predict binding modes. highlights MD simulations to model missing residues in AKT1-inhibitor complexes, enabling backbone restraint and dynamics analysis .
- QSAR modeling : Correlate substituent effects (e.g., pivalamide bulkiness) with kinase inhibition data to prioritize derivatives .
Q. What strategies address discrepancies between biochemical and cellular activity data?
- Methodological Answer :
- Off-target profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to rule out non-specific effects.
- Cellular uptake studies : Employ radiolabeled analogs or fluorescent probes (e.g., as in ’s pharmacokinetic analysis) to assess membrane permeability .
- Metabolite identification : LC-MS/MS can detect intracellular degradation products that reduce efficacy .
Q. How can structural modifications improve solubility or stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility, as seen in ’s sulfonamide derivatives .
- Hydrophilic substituents : Replace pivalamide with PEGylated or zwitterionic moieties.
- PROTAC technology : demonstrates linker optimization (e.g., hexyl/pentyl chains) to improve proteasome-mediated degradation efficiency .
Q. What are key structure-activity relationship (SAR) insights for enhancing potency?
- Methodological Answer :
- Benzoimidazolone core : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 5 improve binding to hydrophobic kinase pockets (e.g., BRAF in ) .
- Pivalamide substituents : Bulky tert-butyl groups enhance metabolic stability but may reduce solubility; balance with polar groups (e.g., -OH, -NH₂) .
- Linker flexibility : In PROTACs ( ), longer alkyl chains (C5–C6) improve ternary complex formation between target and E3 ligase .
Data Contradiction Analysis
Q. How to resolve conflicting data on kinase inhibition selectivity across studies?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration, pH).
- Structural validation : Re-analyze co-crystal structures (e.g., ’s BRAF complex) to confirm binding pose consistency .
- Orthogonal assays : Validate hits using thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
